molecular formula C15H9FN2O3 B2915990 N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide CAS No. 683235-14-5

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide

Cat. No.: B2915990
CAS No.: 683235-14-5
M. Wt: 284.246
InChI Key: INKWRGFQCFUANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide is a chemical compound of significant interest in synthetic and medicinal chemistry research. It belongs to a class of compounds featuring the 1,3-dioxoisoindoline (phthalimide) scaffold, a structure widely recognized in drug discovery for its diverse biological activities . The molecule is engineered by linking a 4-fluorobenzamide group to the 5-position of the 1,3-dioxoisoindoline core, a structural motif that is frequently investigated for the development of novel therapeutic agents . Compounds containing the phthalimide moiety have demonstrated considerable potential in pharmaceutical research. For instance, related structures have been explored for their efficacy against resistant strains of Myanmar cobacterium tuberculosis*, highlighting the value of this chemical scaffold in addressing drug resistance . The incorporation of the 4-fluorobenzamide component, a known pharmacophore, is a common strategy in medicinal chemistry to optimize a compound's properties and interaction with biological targets . This product is intended for research applications, such as serving as a key intermediate in organic synthesis or as a building block for the development of potential protease inhibitors, receptor modulators, and other biologically active molecules. Researchers can utilize it to create novel chemical entities for screening against various disease targets. The precise physicochemical properties, including melting point and molecular weight, should be confirmed through laboratory analysis. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKWRGFQCFUANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity/Application Key Findings
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide 1,3-dioxoisoindolinyl + 4-fluorobenzamide Anti-inflammatory, Anticancer COX-2 inhibition (IC₅₀ = 0.8 μM); moderate cytotoxicity (IC₅₀ = 12 μM)
3-Chloro-N-phenyl-phthalimide Phthalimide + 3-Cl + N-phenyl Polymer synthesis High-purity monomer for polyimides; no significant bioactivity
PROTAC Androgen Receptor Degrader Dioxoisoindolinyl + piperazine + benzamide Targeted protein degradation AR degradation DC₅₀ = 1 nM; requires complex linker chemistry
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone + benzamide Anticancer Enhanced activity via conjugated system (IC₅₀ = 5 μM)

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique isoindoline core that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic development.

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. It achieves this by disrupting cellular microenvironments and enhancing immune responses. The nitro group in its structure plays a crucial role in its reactivity, allowing the compound to interact with cellular proteins and enzymes, which leads to the inhibition of cell proliferation and induction of cell death.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can effectively induce apoptosis in various cancer cell lines. For instance, when tested on HeLa cells, the compound demonstrated significant cytotoxicity with IC50 values comparable to established anticancer agents .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism
HeLa5.2Apoptosis induction
MCF-76.8Cell cycle arrest
A5494.9Reactive oxygen species generation

AMPK Activation

In addition to its anticancer effects, this compound has been investigated for its role as an AMP-activated protein kinase (AMPK) activator. AMPK is a critical energy sensor in cells that regulates metabolic pathways. Studies have shown that this compound can activate AMPK effectively, which may have implications for metabolic diseases and cancer treatment .

Table 2: AMPK Activation by this compound

Compound Concentration (µM)AMPK Activation Level (%)
1075
2085
5095

In Vitro Studies and Case Studies

Several studies have explored the biological activity of this compound through in vitro assays:

  • IDO1 Inhibition : One study assessed the compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation. The results indicated that it effectively inhibited IDO1 activity with an IC50 value of approximately 4.1 µM .
  • Cytotoxicity Assays : In another investigation involving various cancer cell lines, the compound was found to significantly reduce cell viability in a dose-dependent manner across multiple types of cancer cells, including breast and lung cancers .

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